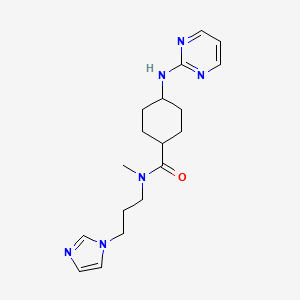![molecular formula C15H20F2N2O3 B7347208 (3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347208.png)
(3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one, also known as DM-235, is a novel compound that has been synthesized for various scientific research applications. DM-235 belongs to the class of benzodiazepines and has been found to have potential therapeutic effects in treating various neurological disorders.
作用机制
(3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one acts as a positive allosteric modulator of the GABA receptor, which enhances the binding of GABA to the receptor and increases its inhibitory effects on the neurotransmitter activity. This results in a decrease in the excitability of the neurons, leading to a calming and anxiolytic effect.
Biochemical and physiological effects
This compound has been found to have a significant effect on the central nervous system, leading to sedation, muscle relaxation, and anxiolytic effects. It has also been found to have anticonvulsant properties and can be used to treat epilepsy. This compound has a half-life of approximately 12 hours and is metabolized by the liver.
实验室实验的优点和局限性
(3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one has several advantages for lab experiments, including its high potency and selectivity for the GABA receptor, which makes it a useful tool for studying the role of GABA in the central nervous system. However, this compound has limitations, including its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on (3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one, including its potential use in the treatment of various neurological disorders such as anxiety, depression, and epilepsy. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Additionally, research is needed to investigate the long-term effects of this compound on the central nervous system and its potential for abuse. Finally, this compound may have potential applications in the field of neuroscience research, including the study of the role of GABA in neurological disorders.
合成方法
(3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one is synthesized through a multistep process that involves the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with 3-methyl-1,4-diaminobutane in the presence of a catalyst. The resulting intermediate is then treated with acetic anhydride to obtain this compound as a white crystalline powder.
科学研究应用
(3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one has been extensively studied for its potential therapeutic effects in treating various neurological disorders such as anxiety, depression, and epilepsy. It has been found to have a high affinity for the gamma-aminobutyric acid (GABA) receptor, which is responsible for regulating the neurotransmitter activity in the brain.
属性
IUPAC Name |
(3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3/c1-10-14(20)18-6-3-7-19(10)9-11-4-5-12(22-15(16)17)13(8-11)21-2/h4-5,8,10,15H,3,6-7,9H2,1-2H3,(H,18,20)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENHFXWUFAMYRU-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1CC2=CC(=C(C=C2)OC(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1CC2=CC(=C(C=C2)OC(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[(3aR,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7347134.png)
![(3S)-4-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347144.png)
![(4aS,7aS)-6-(1,3,4-thiadiazol-2-ylmethyl)-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B7347148.png)
![(3S)-4-[(4-methoxy-6-methylpyridin-2-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347164.png)
![N-(4-chloro-2-methylphenyl)-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7347168.png)
![(3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347175.png)
![N-methyl-4-[[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]methyl]benzamide](/img/structure/B7347178.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7347184.png)
![(3S)-3-methyl-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]-1,4-diazepan-2-one](/img/structure/B7347187.png)
![N,N-dimethyl-5-[[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]methyl]furan-2-sulfonamide](/img/structure/B7347195.png)
![(3S)-4-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347203.png)
![(3S)-4-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347218.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-methylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B7347234.png)